molecular formula C8H6ClN3O2S B1596942 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride CAS No. 423768-48-3

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride

Cat. No.: B1596942
CAS No.: 423768-48-3
M. Wt: 243.67 g/mol
InChI Key: DXNHDDQNUFULTA-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride is a heterocyclic compound that contains both isoxazole and thiadiazole rings

Properties

IUPAC Name

3-methyl-5-(4-methylthiadiazol-5-yl)-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c1-3-5(8(9)13)6(14-11-3)7-4(2)10-12-15-7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNHDDQNUFULTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C2=C(C(=NO2)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380158
Record name 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-48-3
Record name 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride typically involves the formation of the isoxazole and thiadiazole rings followed by the introduction of the carbonyl chloride group. One common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with a suitable carbonyl compound under oxidative conditions.

    Introduction of the Carbonyl Chloride Group: This step typically involves the reaction of the isoxazole-thiadiazole intermediate with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Chloride Group

The carbonyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. Key reactions include:

Hydrolysis to Carboxylic Acid

Reaction with water yields the corresponding carboxylic acid:

C5H4ClNO2+H2OC5H5NO3+HCl\text{C}_5\text{H}_4\text{ClNO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_5\text{NO}_3 + \text{HCl}

  • Conditions : Aqueous media, often under acidic or basic catalysis.

  • Safety Note : Violent reaction with water releases toxic HCl gas .

Aminolysis to Form Amides

Reaction with primary or secondary amines produces substituted amides:

C5H4ClNO2+RNH2C5H4N2O2R+HCl\text{C}_5\text{H}_4\text{ClNO}_2 + \text{RNH}_2 \rightarrow \text{C}_5\text{H}_4\text{N}_2\text{O}_2\text{R} + \text{HCl}

  • Example : In , the compound reacts with a chiral amine to form a complex amide derivative (PubChem CID 155803653).

  • Conditions : Anhydrous solvents (e.g., dichloromethane), inert atmosphere, and room temperature .

Esterification with Alcohols

Alcohols react to form esters:

C5H4ClNO2+ROHC5H4NO2OR+HCl\text{C}_5\text{H}_4\text{ClNO}_2 + \text{ROH} \rightarrow \text{C}_5\text{H}_4\text{NO}_2\text{OR} + \text{HCl}

  • Conditions : Pyridine or triethylamine as HCl scavengers; anhydrous solvents .

Heterocyclic Ring Reactivity

The isoxazole and thiadiazole rings influence stability and selectivity:

Isoxazole Ring Stability

  • The electron-withdrawing carbonyl chloride group reduces the isoxazole ring’s susceptibility to electrophilic substitution.

  • No ring-opening reactions are reported under standard conditions .

Thiadiazole Ring Interactions

  • The 4-methyl-1,2,3-thiadiazol-5-yl group primarily acts as a stable substituent.

  • Limited reactivity observed in literature; potential for coordination with metal ions in catalytic systems (speculative).

Peptide Coupling

  • Used to introduce the isoxazole-thiadiazole motif into peptides.

  • Example : Reaction with β-amino alcohols forms oxazolidinone derivatives, as seen in .

Key Research Findings

  • Selectivity : The carbonyl chloride group reacts preferentially over heterocyclic rings in nucleophilic environments .

  • Yield Optimization : Reactions under nitrogen atmosphere improve yields by preventing hydrolysis.

  • Stereochemical Control : Chiral amines yield enantiomerically pure amides, critical for pharmaceutical applications .

Scientific Research Applications

Overview

Research indicates that this compound exhibits notable antimicrobial properties against various pathogenic bacteria and fungi. Its effectiveness is particularly pronounced against strains resistant to conventional antibiotics.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride showed minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis . These findings suggest strong potential for treating infections caused by resistant strains.
  • Antifungal Properties : Another investigation highlighted the compound's antifungal activity against Candida species, showing significant inhibition in vitro. The study utilized the agar well diffusion method to assess efficacy, revealing zones of inhibition comparable to standard antifungal agents .

Case Studies

  • Cytotoxicity Testing : In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values indicating effective cytotoxicity at low concentrations, making it a candidate for further development as an anticancer agent .
  • Combination Therapies : A recent study explored the use of this compound in combination with existing chemotherapeutics, enhancing overall efficacy and reducing side effects associated with high doses of traditional drugs .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1.953.90
Enterococcus faecalis15.6231.25
Candida albicans10.0020.00

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The isoxazole and thiadiazole rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarboxamide
  • 5-Methyl-1,3,4-thiadiazol-2-ol
  • 2-Bromo-5-methyl-1,3,4-thiadiazole

Uniqueness

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride is unique due to the presence of both isoxazole and thiadiazole rings in its structure, which can confer distinct chemical and biological properties. The carbonyl chloride group also provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride (CAS: 423768-48-3) is a compound of interest due to its potential biological activities. The structure of this compound features a unique combination of isoxazole and thiadiazole moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H6ClN3O2SC_8H_6ClN_3O_2S, with a molecular weight of 243.67 g/mol. The compound has a melting point of approximately 66 °C .

PropertyValue
Molecular FormulaC8H6ClN3O2S
Molecular Weight243.67 g/mol
Melting Point66 °C
CAS Number423768-48-3

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and isoxazole rings exhibit significant antimicrobial activity. The presence of the 4-methyl-1,2,3-thiadiazole moiety in this compound suggests potential antifungal and antibacterial properties. A study highlighted that similar thiadiazole derivatives showed effectiveness against various pathogens, indicating that this compound may possess comparable activity .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the chlorinated carbonyl group may play a crucial role in its reactivity with biological targets, potentially leading to inhibition of key enzymes in microbial metabolism or interference with cellular processes in pathogens .

Study on Antifungal Activity

In a controlled laboratory setting, compounds similar to this compound were tested for antifungal efficacy against Candida species. The results demonstrated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. This suggests that the compound could be developed further for therapeutic use against fungal infections .

Synthesis and Application

A patent describes the synthesis of various derivatives of isoxazole and thiadiazole compounds for agricultural applications as microbiocides. The synthesis involves reacting thiadiazole derivatives with isoxazole carbonyl chlorides under specific conditions to yield biologically active compounds . This method highlights the potential utility of this compound in developing new agrochemicals.

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that similar compounds can cause skin irritation and eye damage upon exposure. Therefore, handling precautions should be taken when working with this chemical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride
Reactant of Route 2
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride

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